molecular formula C10H9ClF3NO2 B15089876 3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine

3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine

Cat. No.: B15089876
M. Wt: 267.63 g/mol
InChI Key: PIPHVDHPRIGNET-UHFFFAOYSA-N
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Description

3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine is a synthetic organic compound characterized by the presence of a chloro, trifluoromethoxy, and phenoxy group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine typically involves the reaction of 3-chloro-4-(trifluoromethoxy)phenol with azetidine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation and reduction can lead to various oxidized or reduced derivatives .

Scientific Research Applications

3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(trifluoromethoxy)phenylamine
  • 3-Fluoro-4-(trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethoxy)benzoyl chloride

Uniqueness

3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine is unique due to the combination of its azetidine ring and the presence of chloro and trifluoromethoxy groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

3-[3-chloro-4-(trifluoromethoxy)phenoxy]azetidine

InChI

InChI=1S/C10H9ClF3NO2/c11-8-3-6(16-7-4-15-5-7)1-2-9(8)17-10(12,13)14/h1-3,7,15H,4-5H2

InChI Key

PIPHVDHPRIGNET-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2)OC(F)(F)F)Cl

Origin of Product

United States

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